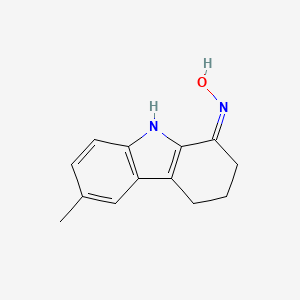

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This particular compound is a derivative of carbazole, a tricyclic aromatic compound, and features an oxime group at the 1-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The general reaction can be represented as follows:

R-C(=O)-R’+NH2OH→R-C(=NOH)-R’+H2O

In this case, the ketone is 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of oximes often involves the use of nitrites and compounds containing acidic hydrogen atoms. For example, the reaction of ethyl acetoacetate with sodium nitrite in acetic acid can produce oximes. This method can be adapted for the synthesis of this compound by using the appropriate starting materials and reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:

Reduction: Reduction of oximes typically yields amines. Common reducing agents include sodium metal, sodium amalgam, and hydrogenation catalysts.

Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketones or aldehydes in the presence of acids.

Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Sodium metal, sodium amalgam, hydrogenation catalysts.

Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Reduction: Primary and secondary amines.

Hydrolysis: The original ketone, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

The mechanism of action of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: The parent ketone compound.

Other oximes: Compounds with similar oxime functional groups but different organic side chains.

Uniqueness

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is unique due to its specific structure, which combines the carbazole core with an oxime group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a nitrogen-containing organic compound characterized by a unique structure that includes a carbazole core modified by a methyl group and an oxime functional group. Its molecular formula is C₁₃H₁₄N₂O with a molecular weight of 214.26 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in neuroprotection and as an intermediate in pharmaceutical synthesis.

The synthesis of this compound typically involves the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions:

This reaction highlights its utility as a building block for various chemical syntheses and its potential applications in drug development.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and influence pathways related to oxidative stress and inflammation. These mechanisms are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Interaction with Biological Targets

Studies have shown that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. The binding affinity of this compound with specific receptors has been a focus of investigation, revealing its potential role in modulating neuronal signaling .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable structural analogs:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 3449-48-7 | 0.88 | Lacks the oxime functional group; serves as a precursor. |

| 6-Methoxy-2,3-dihydro-1H-carbazol-4(9H)-one | 35556-81-1 | 0.94 | Contains a methoxy group instead of a methyl; potential different biological activity. |

| 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 299405-79-1 | 0.87 | Features a phenoxy group; may exhibit different pharmacological properties. |

| 6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 132906-51-5 | 0.88 | Contains an ethyl group; alters lipophilicity and biological activity profile. |

This comparative analysis illustrates the diversity within the carbazole derivative class while highlighting the unique properties conferred by the oxime functional group in this compound.

Neuroprotective Study

In one study examining the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stressors, researchers observed significant reductions in cell death and oxidative damage markers when treated with this compound at concentrations ranging from 5 to 50 µM. The results indicated that the compound could activate cellular antioxidant pathways and inhibit pro-apoptotic signaling cascades .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria at concentrations as low as 25 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Propriétés

IUPAC Name |

(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODQVCCADXQRDY-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.